molecular formula C19H31NO2 B15269794 tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate

Cat. No.: B15269794
M. Wt: 305.5 g/mol
InChI Key: LWQRKWMGMWLRLE-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate is a structurally complex ester featuring a tert-butyl ester group, a 3-amino substituent, and a 4-tert-butylphenyl moiety on the propanoate backbone. The compound’s steric and electronic properties are influenced by the bulky tert-butyl groups and the amino functionality, which may enhance hydrolytic stability and modulate reactivity in synthetic applications. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or bioactive molecules requiring tailored solubility and permeability profiles .

Properties

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

tert-butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C19H31NO2/c1-17(2,3)14-11-9-13(10-12-14)15(20)19(7,8)16(21)22-18(4,5)6/h9-12,15H,20H2,1-8H3

InChI Key

LWQRKWMGMWLRLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Flow microreactor systems have been developed to make the process more efficient and sustainable .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor technology to achieve high yields and purity under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium (Pd)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate (C₁₇H₂₈N₂O₂)

  • Key Differences: The 4-tert-butylphenyl group in the target compound is replaced with a 4-(dimethylamino)phenyl substituent.
  • Implications: The dimethylamino group is strongly electron-donating, increasing the electron density of the aromatic ring compared to the electron-neutral tert-butyl substituent. This may enhance interactions with electrophilic targets in medicinal chemistry applications. Reduced steric bulk compared to the tert-butyl group could improve solubility in polar solvents. Molecular weight: 292.4 g/mol (vs. higher for the target compound due to additional tert-butyl groups) .

tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate

  • Key Differences: The 4-tert-butylphenyl group is replaced with a 4-(trifluoromethyl)benzyl moiety, and the amino group is positioned at the 2-carbon instead of the 3-carbon.
  • The benzyl linkage adds conformational flexibility, which may alter binding affinity in biological systems compared to the rigid phenyl group. Reported synonyms and registry numbers (e.g., MFCD08436164) indicate its utility in diverse synthetic pathways .

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate

  • Key Differences: The amino group is protected as a diphenylmethyleneamino moiety, and the aryl substituent is a 3-trifluoromethylphenyl group.
  • Implications: The diphenylmethyleneamino group enhances stability during synthetic steps, preventing undesired side reactions at the amine site. The meta-trifluoromethyl substitution may direct regioselectivity in electrophilic aromatic substitution reactions, unlike the para-substituted tert-butyl group in the target compound .

tert-Butyl 2,2-dimethylpropanoate (C₉H₁₈O₂)

  • Key Differences: Lacks both the amino and aryl substituents, serving as a simpler analog.
  • Implications: Lower molecular weight (158.24 g/mol) and reduced steric hindrance facilitate volatility (boiling point: 40.8°C) and higher solubility in nonpolar solvents. Density: 1.391–1.393 g/cm³, compared to denser analogs with aromatic substituents. Used as a baseline for studying ester group reactivity without complicating functional groups .

(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate

  • Key Differences: Incorporates a cyanoethenyl group and a pyrazole ring, diverging from the amino-ester core.
  • Implications: The dihedral angle (30.78°) between aromatic rings suggests partial conjugation, influencing crystallinity and solid-state packing.

Comparative Data Table

Property Target Compound Dimethylamino Analog Trifluoromethylbenzyl Analog Simpler Ester
Molecular Formula Not explicitly reported C₁₇H₂₈N₂O₂ C₁₃H₁₆F₃NO₂ C₉H₁₈O₂
Molecular Weight (g/mol) ~320–340 (estimated) 292.4 ~275 (estimated) 158.24
Key Substituents 4-tert-butylphenyl, amino 4-(dimethylamino)phenyl 4-(trifluoromethyl)benzyl None
Electron Effects Neutral (tert-butyl) Electron-donating Electron-withdrawing N/A
Steric Bulk High Moderate Moderate Low
Potential Applications Pharmaceutical intermediates Bioactive molecule synthesis Fluorinated drug candidates Solvent/solubilizer

Biological Activity

tert-Butyl 3-amino-3-(4-tert-butylphenyl)-2,2-dimethylpropanoate is a synthetic organic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications in research, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H29NO2C_{18}H_{29}NO_2 with a molecular weight of 291.42 g/mol. The compound features a tert-butyl group, an amino group, and a phenyl moiety, contributing to its unique properties.

Structure Representation

PropertyValue
Molecular Formula C18H29NO2C_{18}H_{29}NO_2
Molecular Weight 291.42 g/mol
CAS Number 2060028-76-2

Research indicates that this compound may interact with various biological systems, particularly in enzyme inhibition and protein modification studies. Its structural components suggest potential roles in modulating enzyme activities.

Case Studies and Research Findings

Several studies have explored the biological implications of structurally related compounds:

  • Cellular Assays : A study involving BALB/3T3 cells demonstrated that certain derivatives could initiate cell transformation when exposed to tumor promoters like TPA. This suggests a potential for further investigation into the tumorigenic properties of similar compounds .
  • Kinetic Studies : Kinetic analyses of related compounds have revealed slow-binding inhibition mechanisms against AChE. This characteristic could be relevant for understanding how this compound interacts with biological targets .

Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Potential AChE inhibition
Cell Transformation Possible initiation in cellular assays
Protein Modification Interactions warranting further research

Synthesis Methods

The synthesis of this compound typically involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acids under controlled conditions to ensure high yield and purity.

Applications in Research

This compound serves as an intermediate in the synthesis of pharmaceutical agents and is utilized in studying enzyme interactions and protein modifications. Its unique structure makes it valuable for synthetic organic chemistry applications.

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